3,3-Dimethyl-1-butanol

Description

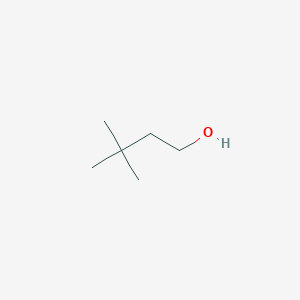

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXCSEISVMREAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060796 | |

| Record name | 3,3-Dimethyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an odor like alcohol; [Alfa Aesar MSDS] | |

| Record name | 3,3-Dimethyl-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10130 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

624-95-3, 26401-20-7 | |

| Record name | 3,3-Dimethyl-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylbutan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Hexyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026401207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-DIMETHYL-1-BUTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 3,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3-Dimethyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIMETHYL-1-BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543OYD666T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Isomers of C6H14O: Structure, Properties, and Experimental Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula C6H14O represents a diverse array of isomeric compounds, primarily classified as alcohols and ethers. These isomers, while sharing the same atomic composition, exhibit distinct structural arrangements that lead to significant variations in their physicochemical properties and biological activities. A thorough understanding of these structural nuances is paramount for researchers in fields ranging from synthetic chemistry to drug development, where precise molecular architecture can dictate efficacy and safety. This guide provides a comprehensive overview of the structural isomers of C6H14O, their key quantitative properties, and detailed experimental protocols for their identification and characterization.

Isomeric Landscape of C6H14O

The isomers of C6H14O can be broadly categorized into two main functional groups: alcohols, characterized by the presence of a hydroxyl (-OH) group, and ethers, which feature an oxygen atom connected to two alkyl groups (R-O-R'). Within these categories, further classification is based on the carbon skeleton and the position of the functional group.

Alcohols (C6H13OH)

The alcohol isomers of C6H14O are numerous and can be classified as primary, secondary, or tertiary, depending on the substitution of the carbon atom bonded to the hydroxyl group.

-

Primary Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to only one other carbon atom.

-

Secondary Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms.

-

Tertiary Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms.

The structural diversity of these alcohols, arising from variations in chain length and branching, significantly influences their properties.

Ethers (R-O-R')

The ether isomers of C6H14O are characterized by the arrangement of the six carbon atoms into two alkyl groups flanking the central oxygen atom. This leads to various isomeric possibilities based on the size and branching of these alkyl groups.

Data Presentation: Physicochemical Properties of C6H14O Isomers

The following tables summarize the key quantitative data for the alcohol and ether isomers of C6H14O, facilitating a comparative analysis of their properties.

Table 1: Physicochemical Properties of C6H14O Alcohol Isomers

| IUPAC Name | Structure | Boiling Point (°C) | Density (g/cm³) | Solubility in Water |

| Primary Alcohols | ||||

| Hexan-1-ol | CH₃(CH₂)₅OH | 157 | 0.814 | 5.9 g/L |

| 2-Methylpentan-1-ol | (CH₃)₂CH(CH₂)₂OH | 148 | 0.824 | 10 g/L |

| 3-Methylpentan-1-ol | CH₃CH₂CH(CH₃)CH₂OH | 152 | 0.820 | 8.8 g/L |

| 4-Methylpentan-1-ol | (CH₃)₂CHCH₂CH₂OH | 151.9[1] | 0.821 | 7.6 g/L[1] |

| 2,2-Dimethylbutan-1-ol | (CH₃)₃CCH₂OH | 137 | 0.829 | Slightly soluble |

| 2,3-Dimethylbutan-1-ol | (CH₃)₂CHCH(CH₃)OH | 145 | 0.831 | Slightly soluble |

| 3,3-Dimethylbutan-1-ol | (CH₃)₃CCH₂CH₂OH | 143 | 0.825 | Slightly soluble |

| 2-Ethylbutan-1-ol | (CH₃CH₂)₂CHOH | 146.5[2] | 0.8326[2] | 4 g/L[3][4] |

| Secondary Alcohols | ||||

| Hexan-2-ol | CH₃(CH₂)₃CH(OH)CH₃ | 137.5[5] | 0.8132[5] | 15 g/L[5] |

| Hexan-3-ol | CH₃(CH₂)₂CH(OH)CH₂CH₃ | 135 | 0.819 | 16 g/L |

| 3-Methylpentan-2-ol | CH₃CH₂CH(CH₃)CH(OH)CH₃ | 132 | 0.822 | Moderately soluble |

| 4-Methylpentan-2-ol | (CH₃)₂CHCH₂CH(OH)CH₃ | 134 | 0.812 | Moderately soluble |

| 2-Methylpentan-3-ol | (CH₃)₂CHCH(OH)CH₂CH₃ | 127 | 0.819 | Moderately soluble |

| 3,3-Dimethylbutan-2-ol | (CH₃)₃CCH(OH)CH₃ | 120.4[6] | 0.8122[6] | 25 g/L[7] |

| Tertiary Alcohols | ||||

| 2-Methylpentan-2-ol | (CH₃)₂C(OH)CH₂CH₂CH₃ | 121.1[8] | 0.8350[8] | 33 g/L[8] |

| 3-Methylpentan-3-ol | (CH₃CH₂)₂C(OH)CH₃ | 122.4[9] | 0.8286[9] | 45 g/L[9] |

| 2,3-Dimethylbutan-2-ol | (CH₃)₂C(OH)CH(CH₃)₂ | 120 | 0.827 | Slightly soluble |

Table 2: Physicochemical Properties of C6H14O Ether Isomers

| IUPAC Name | Structure | Boiling Point (°C) | Density (g/cm³) | Solubility in Water |

| 1-Methoxypentane | CH₃O(CH₂)₄CH₃ | 99-100 | 0.754 | Slightly soluble |

| 2-Methoxypentane | CH₃OCH(CH₃)(CH₂)₂CH₃ | 92 | 0.742 | Slightly soluble |

| 3-Methoxypentane | CH₃OCH(CH₂CH₃)₂ | 92 | 0.745 | Slightly soluble |

| 1-Ethoxybutane | CH₃CH₂O(CH₂)₃CH₃ | 92 | 0.749 | Slightly soluble |

| 2-Ethoxybutane | CH₃CH₂OCH(CH₃)CH₂CH₃ | 81[10][11] | 0.748-0.753[10] | Insoluble[10] |

| 1-Propoxypropane | CH₃(CH₂)₂O(CH₂)₂CH₃ | 90[12] | 0.736[13] | 3 g/L[13] |

| 2-Propoxypropane (Diisopropyl ether) | (CH₃)₂CHOCH(CH₃)₂ | 68.5[14] | 0.725[14] | 2 g/L[14] |

| 2-Methyl-1-methoxypropane | (CH₃)₂CHCH₂OCH₃ | 86 | 0.735 | Slightly soluble |

| 2-Methyl-2-methoxypropane (MTBE) | (CH₃)₃COCH₃ | 55.2[15] | 0.74[15] | Miscible[15] |

Mandatory Visualization

Caption: Classification of C6H14O Isomers.

Experimental Protocols

The definitive identification and differentiation of C6H14O isomers necessitate a combination of spectroscopic techniques. Below are detailed methodologies for key experiments.

Synthesis of C6H14O Isomers

1. Synthesis of Hexan-1-ol (Primary Alcohol) via Grignard Reaction:

-

Materials: 1-Bromopentane, Magnesium turnings, Dry diethyl ether, Paraformaldehyde, Dilute HCl, Saturated NaHCO₃ solution, Anhydrous MgSO₄.

-

Procedure:

-

Prepare a Grignard reagent by adding a solution of 1-bromopentane in dry diethyl ether dropwise to magnesium turnings in a flask equipped with a reflux condenser.

-

Once the Grignard reagent formation is complete, cool the mixture and add paraformaldehyde in small portions.

-

Stir the reaction mixture at room temperature for 2 hours, then reflux for 1 hour.

-

Cool the mixture and hydrolyze by slowly adding dilute HCl.

-

Separate the ether layer, wash with saturated NaHCO₃ solution and water, then dry over anhydrous MgSO₄.

-

Remove the ether by distillation, and purify the resulting hexan-1-ol by fractional distillation.

-

2. Synthesis of Di-n-propyl Ether (Symmetrical Ether) via Williamson Ether Synthesis:

-

Materials: Propan-1-ol, Sodium metal, 1-Bromopropane, Diethyl ether.

-

Procedure:

-

Prepare sodium propoxide by carefully adding sodium metal to an excess of dry propan-1-ol.

-

After the reaction is complete, add 1-bromopropane to the sodium propoxide solution.

-

Reflux the mixture for 2-3 hours to ensure complete reaction.

-

Distill the mixture to remove the excess propan-1-ol.

-

Add water to the residue to dissolve the sodium bromide and separate the upper layer of di-n-propyl ether.

-

Wash the ether layer with water, dry over anhydrous CaCl₂, and purify by distillation.

-

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

-

Objective: To determine the carbon skeleton and the position of the hydroxyl or ether functional group.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Protocol:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts (δ):

-

Alcohols: The proton on the carbon bearing the -OH group (CH-OH) typically appears between 3.3-4.0 ppm. The -OH proton itself is a broad singlet and its chemical shift is concentration-dependent.

-

Ethers: Protons on carbons adjacent to the oxygen (CH-O-C) are deshielded and appear in the range of 3.3-4.0 ppm.

-

-

Analyze the splitting patterns (multiplicity) to deduce the connectivity of adjacent protons.

-

-

¹³C NMR and DEPT Protocol:

-

Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.

-

Acquire DEPT-90 and DEPT-135 spectra to differentiate between CH, CH₂, and CH₃ groups.

-

DEPT-90: Shows only CH signals.

-

DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

-

-

Analyze the chemical shifts:

-

Alcohols: The carbon attached to the -OH group (C-OH) is deshielded and appears in the range of 50-80 ppm.

-

Ethers: Carbons bonded to the ether oxygen (C-O) are also deshielded and resonate in the 60-90 ppm range.

-

-

2. Infrared (IR) Spectroscopy for Functional Group Identification:

-

Objective: To confirm the presence of a hydroxyl group (alcohol) or the C-O-C linkage (ether) and the absence of other functional groups (e.g., C=O).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates (NaCl or KBr).

-

Protocol:

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Alcohol Identification: Look for a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. The C-O stretching vibration will appear as a strong band in the 1000-1260 cm⁻¹ region.

-

Ether Identification: The most characteristic absorption for ethers is the strong C-O-C stretching band in the 1000-1300 cm⁻¹ region. The absence of a broad O-H band and a C=O band (around 1700 cm⁻¹) is also indicative of an ether.

-

3. Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis:

-

Objective: To determine the molecular weight of the isomer and analyze its fragmentation pattern to aid in structural identification.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of mixtures.

-

Protocol:

-

Introduce the sample into the mass spectrometer (e.g., via direct infusion or GC).

-

Ionize the molecules (e.g., using Electron Ionization - EI).

-

Detect the mass-to-charge ratio (m/z) of the molecular ion (M⁺) and fragment ions.

-

Molecular Ion: The molecular ion peak for C6H14O will appear at m/z = 102.

-

Fragmentation Analysis:

-

Alcohols: Often show a prominent M-18 peak due to the loss of a water molecule. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) is also a common fragmentation pathway, leading to characteristic fragment ions.

-

Ethers: Also undergo alpha-cleavage, breaking the C-C bond next to the oxygen. Cleavage of the C-O bond can also occur. The fragmentation patterns will be distinct for different ether isomers.

-

-

Mandatory Visualization

Caption: Experimental Workflow for C6H14O Isomer Identification.

Conclusion

The structural isomers of C6H14O provide a rich landscape for the study of structure-property relationships. For researchers in the chemical and pharmaceutical sciences, a detailed understanding of the subtle differences between these alcohols and ethers is crucial for the rational design and synthesis of molecules with desired characteristics. The systematic application of the experimental protocols outlined in this guide, particularly the combined use of NMR, IR, and mass spectrometry, allows for the unambiguous identification and characterization of these isomers, paving the way for their effective utilization in various scientific and industrial applications.

References

- 1. Isohexanol - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chembk.com [chembk.com]

- 4. guidechem.com [guidechem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 3,3-Dimethyl-2-butanol | C6H14O | CID 10045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 464-07-3 CAS MSDS (3,3-DIMETHYL-2-BUTANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 2-Methyl-2-pentanol - Wikipedia [en.wikipedia.org]

- 9. 3-Methyl-3-pentanol - Wikipedia [en.wikipedia.org]

- 10. 2-Ethoxybutane | C6H14O | CID 17586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Human Metabolome Database: Showing metabocard for 2-Ethoxybutane (HMDB0031326) [hmdb.ca]

- 12. 1-Propoxy-2-propanol | C6H14O2 | CID 15286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chembk.com [chembk.com]

- 14. Diisopropyl ether - Wikipedia [en.wikipedia.org]

- 15. Analyzing 2-Methoxy-2-Methylpropane: Structure, Properties, and Applications [hangdachem.com]

The Biological Activity of 3,3-Dimethyl-1-Butanol as a TMAO Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethylamine N-oxide (TMAO) is a gut microbiota-derived metabolite increasingly implicated in the pathogenesis of cardiovascular and other inflammatory diseases. A key strategy to mitigate the adverse effects of TMAO is to inhibit its production. 3,3-dimethyl-1-butanol (DMB), a structural analog of choline, has emerged as a promising non-lethal inhibitor of trimethylamine (TMA) formation, the precursor to TMAO. This technical guide provides a comprehensive overview of the biological activity of DMB as a TMAO inhibitor, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biochemical pathways and experimental workflows. Recent findings suggesting alternative mechanisms of action for DMB are also discussed, offering a complete and nuanced perspective for researchers in the field.

The TMAO Production Pathway and the Role of 3,3-Dimethyl-1-Butanol

TMAO is the end product of a multi-step metabolic process that begins in the gut. Dietary nutrients rich in trimethylamine moieties, such as choline, phosphatidylcholine, and L-carnitine, are metabolized by specific gut microbial enzymes to produce TMA.[1] This volatile compound is then absorbed into the bloodstream, transported to the liver, and oxidized by flavin-containing monooxygenase 3 (FMO3) to form TMAO.[2]

3,3-dimethyl-1-butanol primarily acts by inhibiting the first and rate-limiting step of this pathway: the microbial conversion of choline and other precursors to TMA.[3] As a structural analog of choline, DMB competitively inhibits microbial TMA lyases, particularly the choline TMA lyase enzyme complex (CutC/D).[4] This non-lethal inhibition reduces the production of TMA without significantly altering the composition of the gut microbiota.[3]

Quantitative Data on the Inhibitory Activity of 3,3-Dimethyl-1-Butanol

The inhibitory effects of DMB on TMA and TMAO production have been quantified in both in vitro and in vivo studies. The following tables summarize the key findings from the scientific literature.

Table 1: In Vitro Inhibition of TMA Production by 3,3-Dimethyl-1-Butanol

| Assay System | Substrate | DMB Concentration | % Inhibition of TMA Production | IC50 | Reference |

| Recombinant E. coli expressing CutC/D | d9-Choline (100 µM) | Not specified | Not specified | ~10 µM | [4] |

| Human Fecal Slurry Fermentation | Choline (100 µM) | 10 mM | ~50% | Not reported | [5][6] |

Table 2: In Vivo Reduction of Plasma TMAO by 3,3-Dimethyl-1-Butanol in Murine Models

| Mouse Model | Diet | DMB Administration | Duration | Plasma TMAO Reduction | Reference |

| ApoE-/- | 1% Choline-supplemented | 1% (v/v) in drinking water | Not specified | From 22.1 µM to 15.9 µM | [2] |

| C57BL/6N | Standard Chow | 1% (v/v) in drinking water | 3 to 9 months | Lower in DMB-treated vs. control at 27 months | [7] |

| C57BL/6J ApoE-/- | 1% Choline or 1% Carnitine | 1% (v/v) in drinking water | Not specified | Significantly reduced vs. control | |

| Mice on choline-supplemented diet | 1.3% (v/v) in drinking water | 6 weeks | Significantly reduced vs. control | [8] |

Note: A recent 2025 study on a collagen-induced arthritis mouse model reported that 1% DMB in drinking water did not reduce cecal TMA or circulating TMAO levels, suggesting that the therapeutic effects observed in that model may be independent of TMAO inhibition.[9] This highlights the need for further research to fully elucidate the mechanisms of action of DMB in different disease contexts.

Experimental Protocols

The following sections provide generalized methodologies for key experiments cited in the literature on the biological activity of 3,3-dimethyl-1-butanol.

In Vitro Microbial TMA Lyase Inhibition Assay

This protocol describes a method to assess the inhibitory potential of DMB on microbial choline TMA lyase activity using a recombinant E. coli system.

Objective: To determine the IC50 of DMB for the inhibition of choline TMA lyase (CutC/D).

Materials:

-

Recombinant E. coli expressing the cutC and cutD genes from a TMA-producing bacterium (e.g., Proteus mirabilis).

-

Lysis buffer (e.g., BugBuster).

-

d9-labeled choline (substrate).

-

3,3-dimethyl-1-butanol (inhibitor).

-

Quenching solution (e.g., perchloric acid).

-

LC-MS/MS system for TMA quantification.

Procedure:

-

Culture the recombinant E. coli and induce the expression of CutC/D.

-

Harvest the cells and prepare a cell lysate using a suitable lysis buffer.

-

In a multi-well plate, add the cell lysate to a reaction buffer.

-

Add varying concentrations of DMB to the wells.

-

Initiate the reaction by adding a fixed concentration of d9-choline (e.g., 100 µM).

-

Incubate the plate at 37°C for a defined period.

-

Stop the reaction by adding a quenching solution.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the production of d9-TMA using LC-MS/MS.

-

Calculate the percentage of inhibition for each DMB concentration and determine the IC50 value.

In Vivo Evaluation of DMB in a Murine Model of Diet-Induced TMAO Production

This protocol outlines a general procedure for assessing the efficacy of DMB in reducing plasma TMAO levels in mice fed a TMA-precursor rich diet.

Objective: To determine the effect of oral DMB administration on plasma TMAO levels in vivo.

Materials:

-

Male C57BL/6J or ApoE-/- mice.

-

Control diet (chow).

-

High-choline (e.g., 1% w/w) or high-carnitine diet.

-

3,3-dimethyl-1-butanol.

-

Blood collection supplies (e.g., EDTA tubes).

-

LC-MS/MS system for TMAO quantification.

Procedure:

-

Acclimatize mice to the housing conditions for at least one week.

-

Divide the mice into experimental groups (e.g., chow, chow + DMB, high-choline, high-choline + DMB).

-

Provide the respective diets to the mice.

-

Administer DMB to the treatment groups, typically by dissolving it in the drinking water (e.g., 1% v/v).

-

Monitor the health of the animals and their food and water consumption throughout the study.

-

At the end of the study period (e.g., 6-8 weeks), collect blood samples via a suitable method (e.g., cardiac puncture) into EDTA tubes.

-

Prepare plasma by centrifuging the blood samples.

-

Extract TMAO from the plasma samples.

-

Quantify plasma TMAO levels using a validated LC-MS/MS method.

-

Perform statistical analysis to compare TMAO levels between the different experimental groups.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Targeting Trimethylamine N-Oxide: A New Therapeutic Strategy for Alleviating Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-lethal Inhibition of Gut Microbial Trimethylamine Production for the Treatment of Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non-lethal inhibition of gut microbial trimethylamine production for the treatment of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Development of a High-Throughput Method to Study the Inhibitory Effect of Phytochemicals on Trimethylamine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Initiation of 3,3-dimethyl-1-butanol at midlife prevents endothelial dysfunction and attenuates in vivo aortic stiffening with ageing in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zehnatx.com [zehnatx.com]

- 9. 3,3-dimethyl-1-butanol and its metabolite 3,3-dimethylbutyrate ameliorate collagen-induced arthritis independent of choline trimethylamine lyase activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties and Boiling Point of 3,3-dimethyl-1-butanol

This technical guide provides a comprehensive overview of the thermodynamic properties of 3,3-dimethyl-1-butanol, with a specific focus on its boiling point. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound. This document outlines key physical and thermodynamic data, details experimental methodologies for their determination, and includes relevant safety information.

Physical Properties of 3,3-dimethyl-1-butanol

3,3-dimethyl-1-butanol, also known as neohexanol, is a branched-chain alcohol. Its physical properties are summarized in the table below.

| Property | Value | Units |

| Molecular Formula | C6H14O | |

| Molar Mass | 102.177 | g/mol |

| Boiling Point | 143 | °C |

| Melting Point | -60 | °C |

| Density (at 25 °C) | 0.844 | g/cm³ |

| Refractive Index (n20/D) | 1.414 |

Thermodynamic Properties of 3,3-dimethyl-1-butanol

The thermodynamic properties of 3,3-dimethyl-1-butanol are crucial for understanding its behavior in various chemical and physical processes.

| Property | Value | Units |

| Enthalpy of Vaporization (ΔvapH°) | 415 ± 2 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔfG°) | - | kJ/mol |

| Enthalpy of Fusion (ΔfusH°) | - | kJ/mol |

| Ideal Gas Heat Capacity (Cp,gas) | - | J/mol·K |

| Liquid Phase Heat Capacity (Cp,liquid) | - | J/mol·K |

Experimental Protocols

3.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Several methods can be employed for its determination.

a) Distillation Method

Simple distillation is a common and effective method for determining the boiling point of a pure liquid.[1]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure:

-

The liquid sample (3,3-dimethyl-1-butanol) is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is heated, and as the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

-

The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid.[1]

-

b) Thiele Tube Method

This micro method is suitable when only a small amount of the substance is available.[2]

-

Apparatus: A Thiele tube, a small test tube, a capillary tube, a thermometer, and a heat source.

-

Procedure:

-

A small amount of the liquid is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

The test tube is attached to a thermometer and placed in the Thiele tube containing a high-boiling point oil.

-

The Thiele tube is heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[2]

-

3.2. Determination of Enthalpy of Vaporization

The enthalpy of vaporization (ΔHvap) is the amount of energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.[3] It can be determined by measuring the vapor pressure of the substance at different temperatures and applying the Clausius-Clapeyron equation.

-

Apparatus: A system to control and measure the temperature and pressure of the liquid sample.

-

Procedure:

-

The vapor pressure of 3,3-dimethyl-1-butanol is measured at various temperatures.

-

The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T).

-

The slope of the resulting line is equal to -ΔHvap/R, where R is the ideal gas constant.

-

The enthalpy of vaporization can then be calculated from the slope of the line.

-

Visualizations

Caption: Workflow for the experimental determination of the boiling point.

Safety Information

3,3-dimethyl-1-butanol is a flammable liquid and vapor.[4][5] Appropriate safety precautions should be taken when handling this chemical.

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[4][5]

-

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.[4][5]

-

First Aid: In case of skin contact, rinse with water. If inhaled, move to fresh air. In case of eye contact, rinse with plenty of water. Seek medical attention if symptoms persist.[5]

This guide provides a foundational understanding of the thermodynamic properties of 3,3-dimethyl-1-butanol. For more specific applications, further experimental validation is recommended.

References

Harnessing Novel Therapeutic Avenues in Cardiovascular Disease: A Technical Guide for Researchers

Introduction: Cardiovascular disease (CVD) remains the foremost cause of global morbidity and mortality.[1][2] Despite significant therapeutic progress, the increasing prevalence of CVD, driven by an aging population and lifestyle factors, necessitates the exploration of innovative research applications.[3] This technical guide provides an in-depth overview of key emerging areas in cardiovascular research, offering detailed insights for scientists and drug development professionals. We will delve into the roles of inflammation and immunity, metabolic remodeling, the revolutionary potential of gene editing, the application of artificial intelligence in drug discovery, and the clinical utility of novel biomarkers. This document is designed to be a comprehensive resource, complete with detailed experimental protocols, quantitative data summaries, and visualizations of complex biological pathways and workflows.

Immuno-Inflammatory Mechanisms in Atherosclerosis

Accumulating evidence firmly establishes atherosclerosis as a chronic inflammatory disease of the arterial wall.[4][5][6] Both the innate and adaptive immune systems are integral to all stages of atherosclerosis, from the initial fatty streak formation to the eventual rupture of vulnerable plaques.[6] This understanding has opened new therapeutic avenues targeting specific inflammatory pathways to mitigate cardiovascular risk beyond traditional lipid-lowering strategies.[6][7]

Key Signaling Pathways

A critical pathway involves the recruitment of immune cells into the arterial intima. Dendritic cells within atherosclerotic lesions produce chemokines, such as CCL17, which attract T cells, key players in the adaptive immune response.[8] Elevated serum levels of CCL17 are associated with an increased risk of atherosclerosis.[8] Targeting this signaling cascade represents a promising strategy to impede the progression of the disease.[8] Another pivotal pathway is mediated by the pro-inflammatory cytokine Interleukin-1β (IL-1β), which has been shown to be a key driver of inflammation in atherosclerosis.[7]

Quantitative Data from Clinical Trials

The potential of anti-inflammatory therapies has been validated in large-scale clinical trials. The Canakinumab Anti-Inflammatory Thrombosis Outcomes Study (CANTOS) was a landmark trial that demonstrated the efficacy of targeting the IL-1β pathway.

| Trial | Intervention | Patient Population | Primary Endpoint | Key Finding | Reference |

| CANTOS | Canakinumab (monoclonal antibody against IL-1β) | Patients with a history of myocardial infarction and high-sensitivity C-reactive protein (hsCRP) ≥2 mg/L | Nonfatal myocardial infarction, nonfatal stroke, or cardiovascular death | 15% relative risk reduction in the primary endpoint with the 150-mg dose compared to placebo. | [6][7] |

| COLCOT | Colchicine | Patients with a recent myocardial infarction | Composite of cardiovascular death, resuscitated cardiac arrest, myocardial infarction, stroke, or urgent hospitalization for angina | 23% relative risk reduction in the primary endpoint compared to placebo. | [9] |

Experimental Protocol: Induction of Atherosclerosis in Apolipoprotein E-Deficient (ApoE-/-) Mice

The ApoE-/- mouse is one of the most widely used animal models for studying atherosclerosis due to its susceptibility to developing dyslipidemia and subsequent atherosclerotic plaques.[10][11]

Objective: To induce the formation of advanced atherosclerotic lesions in ApoE-/- mice.

Materials:

-

Apolipoprotein E-deficient (ApoE-/-) mice (e.g., C57BL/6J background), typically 6-8 weeks old.[12]

-

High-fat, Western-type diet (e.g., containing 21% fat by weight and 0.15-0.2% cholesterol).[12]

-

Standard animal housing and care facilities.

-

Anesthesia (e.g., isoflurane).

-

Surgical tools for perfusion and tissue harvesting.

-

Phosphate-buffered saline (PBS).

-

4% paraformaldehyde (PFA) for fixation.

-

Oil Red O stain for lipid visualization.

-

Microscope for imaging.

Procedure:

-

Acclimatization: House ApoE-/- mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide standard chow and water ad libitum.

-

Dietary Intervention: At 8 weeks of age, switch the mice from a standard chow diet to a high-fat, Western-type diet.[12]

-

Experimental Duration: Maintain the mice on the high-fat diet for a period of 12 to 16 weeks to allow for the development of advanced atherosclerotic lesions.[12]

-

Tissue Harvesting:

-

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

-

Perform a thoracotomy to expose the heart and major vessels.

-

Perfuse the circulatory system via the left ventricle with cold PBS to flush out blood, followed by perfusion with 4% PFA to fix the tissues.

-

Carefully dissect the aorta from the heart to the iliac bifurcation.

-

-

Lesion Analysis:

-

Clean the harvested aorta of any surrounding adipose and connective tissue.

-

Cut the aorta longitudinally and pin it flat on a black wax dissecting pan.

-

Stain the aorta with Oil Red O solution to visualize lipid-rich atherosclerotic plaques.

-

Capture high-resolution images of the stained aorta.

-

Quantify the atherosclerotic lesion area as a percentage of the total aortic surface area using image analysis software (e.g., ImageJ).

-

Metabolic Remodeling in Heart Failure

The healthy heart is metabolically flexible, primarily relying on fatty acid oxidation for its immense ATP requirements.[13][14] However, in the context of heart failure (HF), the heart undergoes a significant metabolic shift. This remodeling involves a decreased reliance on fatty acids and an increased utilization of glucose, ketones, and lactate.[13][15] This transition is not merely an adaptation but also contributes to the pathophysiology of HF through mechanisms beyond ATP depletion, including oxidative stress and structural remodeling.[15]

Key Metabolic Pathways

In the failing heart, fatty acid oxidation is impaired, leading to reduced ATP production.[14][15] Concurrently, there is a shift towards anaerobic glycolytic metabolism.[13] While glucose oxidation may be decreased, other non-ATP-generating pathways of glucose metabolism, such as the hexosamine biosynthesis pathway (HBP) and the pentose phosphate pathway (PPP), are induced.[15] The failing heart also increases its uptake of ketones and lactate as alternative fuel sources.[13]

Quantitative Data: Substrate Utilization

Studies using arterio-venous metabolomics have quantified the changes in substrate uptake and release in healthy versus failing human hearts.

| Metabolite Class | Healthy Human Heart | Failing Human Heart | Key Observation | Reference |

| Fatty Acids | High Uptake (Primary Fuel) | Decreased Uptake | Shift away from fatty acids as the primary energy source. | [13] |

| Glucose | Limited Uptake | Increased Uptake (Glycolysis) | Increased reliance on glucose metabolism. | [13] |

| Ketones | Minimal Uptake | Increased Uptake | Utilization of ketones as an alternative, protective fuel source. | [13] |

| Lactate | Minimal Uptake | Increased Uptake | Increased utilization of lactate for energy. | [13] |

| Amino Acids | Net Release | Net Release | Continued release, with potential alterations in specific amino acid profiles. | [13] |

Experimental Protocol: Arterio-Venous Metabolomics for Cardiac Substrate Utilization

This powerful technique measures the difference in metabolite concentrations between arterial blood entering the heart and coronary sinus blood leaving the heart to quantify myocardial substrate uptake and release.[13]

Objective: To determine the net balance of metabolites (e.g., fatty acids, glucose, lactate, ketones, amino acids) across the human heart.

Materials:

-

Cardiac catheterization laboratory.

-

Catheters for accessing the aortic root (arterial sample) and the coronary sinus (venous sample).

-

Heparinized blood collection tubes.

-

Centrifuge for plasma separation.

-

-80°C freezer for sample storage.

-

Mass spectrometry platform (e.g., LC-MS/MS) for metabolite quantification.

-

Metabolite standards for calibration.

Procedure:

-

Patient Preparation: Patients fast overnight before the procedure. Informed consent is obtained.

-

Catheterization: Under sterile conditions, catheters are inserted via a peripheral artery and vein. One catheter is advanced to the aortic root to sample arterial blood, and another is advanced into the coronary sinus to sample the venous effluent from the myocardium.

-

Blood Sampling:

-

Simultaneously draw paired blood samples from the aortic root and the coronary sinus.

-

Collect samples into pre-chilled, heparinized tubes.

-

Immediately place samples on ice to quench metabolic activity.

-

-

Sample Processing:

-

Within 30 minutes of collection, centrifuge the blood samples at 4°C to separate plasma.

-

Aliquot the plasma into cryovials and snap-freeze in liquid nitrogen.

-

Store samples at -80°C until analysis.

-

-

Metabolomic Analysis:

-

Thaw plasma samples on ice.

-

Perform metabolite extraction using a suitable method (e.g., protein precipitation with cold methanol).

-

Analyze the extracts using a targeted or untargeted mass spectrometry-based metabolomics platform.

-

Quantify the concentration of key metabolites in each arterial and venous sample by comparing against a standard curve.

-

-

Data Analysis:

-

For each metabolite, calculate the arterio-venous (A-V) concentration difference by subtracting the coronary sinus (venous) concentration from the aortic root (arterial) concentration.

-

A positive A-V difference indicates net myocardial uptake of the metabolite.

-

A negative A-V difference indicates net myocardial release of the metabolite.

-

Statistical analysis is performed to compare A-V differences between healthy control subjects and patients with heart failure.

-

Gene Editing for Modeling and Treating CVD

The advent of CRISPR-Cas9 genome editing has ushered in a new era for cardiovascular research, providing powerful tools to model diseases and develop novel therapeutic strategies.[16][17] This technology allows for precise modification of the genome, enabling the creation of isogenic cell lines and animal models to study disease mechanisms, as well as the potential for direct in vivo correction of pathogenic mutations.[16][18]

Experimental Workflow: CRISPR-iPSC for Disease Modeling

Human induced pluripotent stem cells (iPSCs) can be differentiated into cardiomyocytes (iPSC-CMs) and other cardiac cell types, offering a patient-specific, in vitro platform.[18] Combining iPSC technology with CRISPR-Cas9 allows for precise genetic manipulation to investigate the functional consequences of specific mutations.[16]

Quantitative Data: Gene Therapy Clinical Trials for CVD

Several gene therapies for cardiovascular diseases are currently in clinical development, targeting a range of monogenic disorders.

| Disease | Gene Target | Therapeutic Approach | Delivery Vector | Phase | Identifier | Reference |

| Hypertrophic Cardiomyopathy (HCM) | MYBPC3 | Gene replacement | AAV | Preclinical/Phase I | - | [17][19] |

| Familial Hypercholesterolemia (FH) | PCSK9 | Base editing (inactivation) | Lipid Nanoparticle (LNP) | Phase I | NCT05398029 | [19] |

| Danon Disease | LAMP2 | Gene replacement | AAV9 | Phase I/II | NCT03882437 | [19] |

| Duchenne Muscular Dystrophy (DMD) | DMD | Gene replacement (micro-dystrophin) | AAV | Phase III | NCT03375164 | [19] |

Experimental Protocol: AAV9-Mediated Gene Editing in Cardiomyocytes

Adeno-associated virus serotype 9 (AAV9) is a widely used vector for cardiac gene delivery due to its high tropism for cardiomyocytes.[17]

Objective: To deliver CRISPR-Cas9 components to iPSC-derived cardiomyocytes for targeted gene editing.

Materials:

-

High-titer AAV9 vectors co-expressing SpCas9 and a gene-specific single guide RNA (sgRNA).

-

iPSC-derived cardiomyocytes cultured in appropriate media.

-

Multi-well culture plates.

-

Standard cell culture incubator (37°C, 5% CO2).

-

Reagents for DNA extraction and PCR.

-

Sanger sequencing or next-generation sequencing (NGS) service.

-

Reagents for off-target analysis (e.g., GUIDE-seq, CIRCLE-seq).

Procedure:

-

Cell Culture: Plate iPSC-CMs at a desired density in multi-well plates and allow them to form a confluent, beating monolayer.

-

AAV9 Transduction:

-

Calculate the required volume of AAV9 vector to achieve the desired multiplicity of infection (MOI). MOIs typically range from 1x10^4 to 1x10^6 vector genomes per cell.

-

Dilute the AAV9 vector in fresh cell culture medium.

-

Remove the old medium from the iPSC-CMs and replace it with the AAV9-containing medium.

-

Incubate the cells for 24-48 hours to allow for viral transduction.

-

-

Post-Transduction Culture: After the incubation period, replace the virus-containing medium with fresh medium. Culture the cells for an additional 5-10 days to allow for robust expression of Cas9 and sgRNA, and for the editing process to occur.

-

Assessment of Editing Efficiency:

-

Harvest a subset of the transduced cells and extract genomic DNA.

-

Amplify the target genomic region using PCR.

-

Analyze the PCR product using Sanger sequencing and a TIDE (Tracking of Indels by Decomposition) analysis tool to quantify the percentage of insertions and deletions (indels). Alternatively, use NGS for more comprehensive analysis.

-

-

Off-Target Analysis:

-

Perform computational prediction of potential off-target sites.

-

Experimentally validate off-target editing at high-probability sites by PCR and sequencing of the genomic DNA from transduced cells.

-

For a more unbiased assessment, employ methods like GUIDE-seq or CIRCLE-seq.

-

-

Functional Analysis: Use the remaining gene-edited iPSC-CMs for downstream functional assays (e.g., calcium imaging, contractility measurements, electrophysiology) to assess the phenotypic consequences of the gene edit.

Artificial Intelligence in Cardiovascular Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize cardiovascular pharmacotherapy by accelerating drug discovery, optimizing clinical trials, and enabling personalized medicine.[20][21] These computational methods can analyze vast and complex biomedical datasets to identify novel drug targets, predict compound efficacy and safety, and stratify patient populations.[20]

Logical Workflow: AI-Driven Drug Discovery

The integration of AI/ML spans the entire drug development pipeline, from initial hypothesis generation to post-market surveillance.

Quantitative Data: Examples of AI/ML Applications

AI models have demonstrated strong performance in various cardiovascular pharmacotherapy applications.

| Application Area | AI/ML Model Used | Task | Performance Metric | Reference |

| Adverse Event Prediction | Random Forest, Gradient Boosting | Predict renal adverse events from RAAS inhibitors. | High performance (specific metrics not detailed). | [20] |

| Adverse Event Prediction | Machine Learning Model (unspecified) | Predict hypokalemia in hypertensive patients on diuretics. | High performance (lacked external validation). | [20] |

| Drug Discovery | Deep Learning | Predict protein structure (e.g., AlphaFold). | High accuracy in structure prediction. | [22] |

| Image Analysis | Deep Learning (e.g., CathAI, DeepCoro) | Measure stenosis severity on coronary angiograms. | High accuracy, enabling rapid screening. | [22] |

Experimental Protocol: Developing an ML Model to Predict Drug Side Effects

This protocol outlines a general methodology for creating a machine learning model to predict adverse drug reactions (ADRs) in cardiovascular patients.[20]

Objective: To build and validate a predictive model for a specific ADR associated with a cardiovascular drug.

Materials:

-

Large-scale patient dataset (e.g., electronic health records, clinical trial data) containing patient demographics, clinical characteristics, comorbidities, concomitant medications, genetic information, and outcomes (presence/absence of the ADR).

-

Computing resources (e.g., cloud computing platform or local high-performance server).

-

Programming environment (e.g., Python) with data science libraries (e.g., Pandas, Scikit-learn, TensorFlow/PyTorch).

Procedure:

-

Data Acquisition and Preprocessing:

-

Collect and integrate data from various sources.

-

Clean the data: handle missing values (e.g., through imputation), correct errors, and standardize formats.

-

Define the outcome variable (e.g., binary indicator for the occurrence of the ADR within a specific timeframe).

-

-

Feature Engineering and Selection:

-

Create relevant features from the raw data (e.g., calculate polypharmacy scores, create interaction terms).

-

Select the most informative features using methods like recursive feature elimination, LASSO regression, or feature importance scores from tree-based models.

-

-

Model Selection and Training:

-

Split the dataset into training, validation, and testing sets (e.g., 70%/15%/15% split).

-

Choose several candidate ML models suitable for the prediction task (e.g., Logistic Regression, Support Vector Machines, Random Forest, Gradient Boosting Machines, Neural Networks).

-

Train each model on the training dataset. Use the validation set to tune hyperparameters (e.g., using grid search or Bayesian optimization) to prevent overfitting.

-

-

Model Evaluation:

-

Evaluate the performance of the final, tuned models on the unseen testing set.

-

Use appropriate performance metrics for the clinical context, such as:

-

Area Under the Receiver Operating Characteristic Curve (AUC-ROC): Overall model discrimination.

-

Precision-Recall Curve (PRC): Useful for imbalanced datasets where the ADR is rare.

-

Sensitivity (Recall), Specificity, Positive Predictive Value (PPV), Negative Predictive Value (NPV).

-

-

-

Model Interpretation and Validation:

-

Use model interpretation techniques (e.g., SHAP - SHapley Additive exPlanations) to understand which features are driving the model's predictions.

-

Perform external validation by testing the model on a completely independent dataset from a different patient population or healthcare system to assess its generalizability.[20]

-

-

Deployment (Prospective): If validated successfully, the model can be integrated into clinical decision support systems to flag high-risk patients for closer monitoring or alternative therapies.

Novel Biomarkers for Precision Cardiology

Cardiovascular biomarkers are indispensable tools for diagnosis, prognosis, and risk stratification.[1][23] While traditional markers like troponins and B-type natriuretic peptides (BNP) are mainstays in clinical practice, research continues to uncover novel biomarkers that provide deeper insights into specific pathophysiological processes such as inflammation, fibrosis, and metabolic dysregulation.[1][2][24]

Logical Relationship: Categorization of Cardiovascular Biomarkers

Biomarkers can be categorized based on the biological pathway they represent, aiding in a more nuanced understanding of a patient's disease state.

Quantitative Data: Key Cardiovascular Biomarkers

This table summarizes established and emerging biomarkers, their pathophysiological role, and clinical utility.

| Biomarker | Category | Pathophysiological Role | Primary Clinical Application | Reference |

| Cardiac Troponins (cTnI, cTnT) | Myocardial Injury | Released from damaged cardiomyocytes. | Gold standard for diagnosis of myocardial infarction.[1] | [1][24] |

| BNP / NT-proBNP | Myocardial Stress | Released in response to ventricular stretch and pressure overload. | Diagnosis, prognosis, and management of heart failure.[24] | [1][24] |

| hs-CRP | Inflammation | Systemic marker of inflammation. | Risk stratification for future cardiovascular events.[23][25] | [23][25][26] |

| Galectin-3 | Fibrosis / Remodeling | Mediates tissue fibrosis and inflammation. | Prognosis in heart failure; identifies patients at risk for adverse remodeling.[24] | [1][24] |

| ST2 (soluble) | Myocardial Stress / Fibrosis | Receptor for IL-33; levels increase with myocardial strain and fibrosis. | Prognosis in heart failure; risk stratification.[1] | [1][2] |

| Lipoprotein(a) [Lp(a)] | Lipid / Genetic | Pro-atherogenic lipoprotein; levels are largely genetically determined. | Identifies individuals with high genetic risk for ASCVD.[23][25][26] | [23][25][26] |

| TMAO | Metabolic / Gut Microbiome | Gut microbiota-derived metabolite linked to atherosclerosis. | Emerging marker for risk stratification.[1] | [1][2] |

Experimental Protocol: High-Sensitivity Cardiac Troponin T (hs-cTnT) Assay

High-sensitivity assays have improved the detection of myocardial injury, allowing for earlier diagnosis and more accurate risk assessment.[2]

Objective: To quantify the concentration of cardiac troponin T in patient plasma or serum using a high-sensitivity immunoassay.

Materials:

-

Automated immunoassay analyzer (e.g., Roche cobas e-series).

-

hs-cTnT reagent kit (contains biotinylated monoclonal anti-troponin T antibody, monoclonal anti-troponin T antibody labeled with a ruthenium complex, and streptavidin-coated microparticles).

-

Calibrators and quality control materials.

-

Patient blood samples collected in lithium heparin plasma or serum tubes.

-

Centrifuge.

Procedure (based on electrochemiluminescence immunoassay - ECLIA principle):

-

Sample Preparation:

-

Collect whole blood via venipuncture.

-

Centrifuge the sample to separate plasma or serum from blood cells.

-

Ensure the sample is free of fibrin, hemolysis, and microbial contamination.

-

-

Assay Incubation:

-

The automated analyzer pipettes a specific volume of the sample, the biotinylated antibody, and the ruthenium-labeled antibody into a reaction vessel.

-

During the first incubation, a "sandwich" complex is formed, where the troponin T in the sample is bound by both the biotinylated and ruthenium-labeled antibodies.

-

-

Complex Capture:

-

Streptavidin-coated microparticles are added to the reaction mixture.

-

During the second incubation, the entire sandwich complex binds to the solid phase (the microparticles) via the interaction between biotin and streptavidin.

-

-

Detection:

-

The reaction mixture is transferred to a measuring cell where the microparticles are magnetically captured onto the surface of an electrode.

-

Unbound substances are washed away.

-

A voltage is applied to the electrode, inducing a chemiluminescent emission from the ruthenium complex.

-

-

Quantification:

-

The analyzer's photomultiplier measures the intensity of the emitted light.

-

The light signal is directly proportional to the concentration of troponin T in the sample.

-

The analyzer calculates the hs-cTnT concentration by comparing the sample's signal to a calibration curve generated from known standards.

-

-

Quality Control: Run quality control samples with known concentrations at regular intervals to ensure the accuracy and precision of the assay. The results should fall within predefined ranges.

References

- 1. Cardiovascular Biomarkers: Tools for Precision Diagnosis and Prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Emerging Therapeutic Strategies in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Editorial: Cardioimmunology: Inflammation and Immunity in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel therapeutic targets and emerging treatments for atherosclerotic cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sciencedaily.com [sciencedaily.com]

- 9. Immune function, inflammation, and cardiovascular disease | EurekAlert! [eurekalert.org]

- 10. mdpi.com [mdpi.com]

- 11. Animal Models of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Experimental Rodent Models of Cardiovascular Diseases [frontiersin.org]

- 13. Frontiers | The Role of Metabolism in Heart Failure and Regeneration [frontiersin.org]

- 14. ahajournals.org [ahajournals.org]

- 15. ahajournals.org [ahajournals.org]

- 16. ahajournals.org [ahajournals.org]

- 17. CRISPR-Cas9 in Cardiovascular Medicine: Unlocking New Potential for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Genome Editing in Cardiovascular Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

- 20. academic.oup.com [academic.oup.com]

- 21. jddhs.com [jddhs.com]

- 22. jacc.org [jacc.org]

- 23. Cardiovascular Biomarkers: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Analyzing 3 biomarker tests together may help identify high heart disease risk earlier | American Heart Association [newsroom.heart.org]

- 26. Analyzing 3 biomarker tests together may help identify high heart disease risk earlier | EurekAlert! [eurekalert.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,3-dimethyl-1-butanol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,3-dimethyl-1-butanol. The primary method described is the Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds. In this synthesis, a neopentyl magnesium halide (a Grignard reagent) is reacted with formaldehyde to produce the desired primary alcohol, 3,3-dimethyl-1-butanol.[1][2] This compound serves as a valuable building block in organic synthesis and is of interest to drug development professionals.

Chemical Reaction Pathway

The synthesis of 3,3-dimethyl-1-butanol via the Grignard reaction proceeds in two main steps. First, the Grignard reagent, neopentylmagnesium halide, is prepared by reacting a neopentyl halide with magnesium metal in an ether solvent.[2] This is followed by the nucleophilic addition of the Grignard reagent to formaldehyde.[1][2][3][4][5] A final hydrolysis step yields 3,3-dimethyl-1-butanol.[1][2]

Caption: Chemical reaction pathway for the synthesis of 3,3-dimethyl-1-butanol.

Experimental Protocols

The following protocols are based on established methods for the Grignard synthesis of 3,3-dimethyl-1-butanol.[1][2] All glassware should be thoroughly dried, and anhydrous solvents must be used, as Grignard reagents are highly reactive with water.[6]

Preparation of Neopentylmagnesium Halide (Grignard Reagent)

This procedure outlines the formation of the Grignard reagent from a neopentyl halide and magnesium turnings.

Materials:

-

Magnesium turnings

-

Neopentyl chloride or Neopentyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (initiator)

-

Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer

Procedure:

-

In a dried three-neck flask, place the magnesium turnings.

-

Add a small amount of anhydrous ether or THF to cover the magnesium.

-

Add a single crystal of iodine to initiate the reaction.

-

In the dropping funnel, prepare a solution of the neopentyl halide in the anhydrous solvent.

-

Slowly add a small portion of the neopentyl halide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining neopentyl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture and reflux for an additional 1-4 hours to ensure complete formation of the Grignard reagent.[1][2]

Reaction with Formaldehyde and Work-up

This procedure details the reaction of the prepared Grignard reagent with formaldehyde, followed by hydrolysis and purification.

Materials:

-

Neopentylmagnesium halide solution (from Protocol 2.1)

-

Dry formaldehyde gas (or paraformaldehyde, which is thermally depolymerized)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Distillation apparatus

Procedure:

-

Cool the Grignard reagent solution to 0-10°C in an ice bath.

-

Introduce dry formaldehyde gas into the stirred Grignard solution. Alternatively, paraformaldehyde can be heated to generate gaseous formaldehyde, which is then passed through the reaction mixture.[7]

-

After the addition of formaldehyde is complete, stir the reaction mixture at room temperature for a specified time.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[8]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine all organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

-

Purify the crude product by distillation to obtain 3,3-dimethyl-1-butanol.[2]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of 3,3-dimethyl-1-butanol.

Caption: Experimental workflow for the synthesis of 3,3-dimethyl-1-butanol.

Quantitative Data Summary

The following table summarizes key quantitative data from representative synthesis protocols.

| Parameter | Value | Reference |

| Reactants | ||

| Neopentyl Halide | 1.0 mol | [1][2] |

| Magnesium | 1.1 - 1.15 mol | [1][2] |

| Reaction Conditions | ||

| Solvent | Tetrahydrofuran or Diethyl Ether | [1][2] |

| Reaction Temperature (Grignard Formation) | Reflux (30-45°C) | [2] |

| Reaction Temperature (Formaldehyde Addition) | 0-10°C | [1] |

| Product | ||

| Yield | 76.5% - 78.4% | [2] |

| Purity (HPLC) | 99.1% - 99.2% | [2] |

| Boiling Point | 141-143°C | [2] |

Product Characterization Data

The synthesized 3,3-dimethyl-1-butanol can be characterized using various spectroscopic methods.

| Property | Data | Reference |

| Molecular Formula | C₆H₁₄O | [9][10] |

| Molecular Weight | 102.17 g/mol | [9][10] |

| Appearance | Colorless liquid | [9] |

| ¹H NMR | Spectra available | [11][12] |

| ¹³C NMR | Spectra available | [12] |

| IR Spectrum | Data available | [10][13] |

| Mass Spectrum | Data available | [9][10][11] |

References

- 1. Method for preparing 3,3-dimethyl-1-butanol - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN102584530B - Method for preparing 3,3-dimethyl-1-butanol - Google Patents [patents.google.com]

- 3. quora.com [quora.com]

- 4. Formaldehyde when reacted with methyl magnesium bromide followed by hydrolysis?(A) $ {{C}_{2}}{{H}_{5}}OH $ (B) $ C{{H}_{3}}COOH $ (C) $ HCHCO $ (D) $ C{{H}_{3}}CHO $ [vedantu.com]

- 5. Reaction of Formaldehyde with Magnesium Bromide (Grignard Reagent) What .. [askfilo.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. sciencemadness.org [sciencemadness.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 3,3-Dimethyl-1-butanol | C6H14O | CID 12233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Butanol, 3,3-dimethyl- [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. 3,3-DIMETHYL-1-BUTANOL(624-95-3) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: 3,3-Dimethyl-1-Butanol as a Versatile Building Block in Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,3-Dimethyl-1-butanol (DMB), also known as neohexanol, is a branched primary alcohol that serves as a valuable and versatile building block in organic synthesis. Its unique sterically hindered neopentyl group imparts specific chemical properties that are advantageous in the construction of complex molecules. While its direct incorporation into approved pharmaceutical agents is not widely documented, its utility is exemplified in the synthesis of other complex organic molecules and its own notable biological activities offer therapeutic potential. This document provides an overview of the applications of 3,3-dimethyl-1-butanol in synthesis, with a focus on its use as a precursor and its inherent biological properties, along with detailed experimental protocols and relevant signaling pathway diagrams.

Application 1: Precursor to 3,3-Dimethylbutyraldehyde for Neotame Synthesis

A primary industrial application of 3,3-dimethyl-1-butanol is as a precursor to 3,3-dimethylbutyraldehyde, a key intermediate in the synthesis of the high-intensity artificial sweetener, Neotame.[1][2] This multi-step synthesis highlights the utility of 3,3-dimethyl-1-butanol in providing the characteristic bulky alkyl group of Neotame.

Experimental Workflow: From 3,3-Dimethyl-1-Butanol to Neotame

References

Application Notes and Protocols: Neohexanol as an Intermediate for the Sweetener Neotame

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of neohexanol as a key intermediate in the synthesis of the high-intensity sweetener, Neotame. The protocols outlined below are based on established chemical literature and patents, offering a guide for the laboratory-scale synthesis of Neotame.

Introduction

Neotame, a derivative of the dipeptide formed from aspartic acid and phenylalanine, is a potent, non-caloric artificial sweetener approximately 7,000 to 13,000 times sweeter than sucrose.[1][2] Its synthesis involves the reductive amination of aspartame with 3,3-dimethylbutanal. Neohexanol (3,3-dimethyl-1-butanol) serves as a crucial precursor for the synthesis of 3,3-dimethylbutanal, making it a pivotal starting material in the overall production of Neotame.

Synthesis Pathway Overview

The synthesis of Neotame from neohexanol is a two-step process:

-

Oxidation of Neohexanol: Neohexanol is first oxidized to 3,3-dimethylbutanal. This is typically achieved through catalytic dehydrogenation.

-

Reductive Amination: The resulting 3,3-dimethylbutanal is then reacted with aspartame via reductive amination to yield Neotame.

Experimental Protocols

Part 1: Synthesis of 3,3-Dimethylbutanal from Neohexanol

This protocol describes the catalytic dehydrogenation of neohexanol to produce 3,3-dimethylbutanal.

Materials:

-

Neohexanol (3,3-dimethyl-1-butanol)

-

Copper-based catalyst

-

Inert gas (e.g., Nitrogen or Argon)

-

Suitable solvent (if performing in liquid phase)

-

Standard laboratory glassware and heating apparatus

-

Condenser and collection flask

Procedure:

-

Set up a reaction apparatus consisting of a reaction vessel (e.g., a round-bottom flask or a fixed-bed reactor) equipped with a heating source, a condenser, and a collection flask.

-

Charge the reactor with the copper-based catalyst.

-

If performing a gas-phase reaction, heat the reactor to the desired temperature (typically in the range of 200-300°C) under a flow of inert gas.

-

Introduce neohexanol into the heated reactor. The alcohol will vaporize and pass over the catalyst.

-

The dehydrogenation reaction occurs on the catalyst surface, producing 3,3-dimethylbutanal and hydrogen gas.

-

The product vapor is then passed through the condenser, where it liquefies and is collected in the collection flask.

-

If performing a liquid-phase reaction, dissolve neohexanol in a high-boiling inert solvent and heat the mixture in the presence of the catalyst.

-

The 3,3-dimethylbutanal product can be separated from the reaction mixture by distillation.

-

The crude 3,3-dimethylbutanal can be purified by fractional distillation.

Quantitative Data for 3,3-Dimethylbutanal Synthesis

| Parameter | Value/Range | Reference |

| Reactant | Neohexanol | Wikipedia |

| Product | 3,3-Dimethylbutanal | Wikipedia |

| Catalyst | Copper-based | Wikipedia |

| Reaction Type | Catalytic Dehydrogenation | Wikipedia |

| Yield | High | (Not specified) |

Part 2: Synthesis of Neotame from 3,3-Dimethylbutanal and Aspartame

This protocol details the reductive amination of aspartame with 3,3-dimethylbutanal to synthesize Neotame.

Materials:

-

Aspartame

-

3,3-Dimethylbutanal

-

Methanol (or other suitable organic solvent)

-

Palladium on carbon (Pd/C) catalyst (or other suitable hydrogenation catalyst)

-

Hydrogen gas source

-

Reaction vessel suitable for hydrogenation (e.g., a Parr hydrogenator)

-

Filtration apparatus

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

In a reaction vessel, dissolve aspartame and 3,3-dimethylbutanal in methanol. A slight molar excess of 3,3-dimethylbutanal may be used.

-

Add the palladium on carbon (Pd/C) catalyst to the mixture.

-

Seal the reaction vessel and purge with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 0.1-0.5 MPa).

-

Stir the reaction mixture at a controlled temperature (e.g., 35-40°C) for a specified duration (e.g., 5-30 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture to remove the catalyst. The catalyst can be washed with additional methanol to recover any adsorbed product.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.

-

The resulting crude Neotame can be purified by recrystallization from a suitable solvent system (e.g., water, methanol, or ethanol).

-

Collect the purified Neotame crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data for Neotame Synthesis

| Parameter | Value/Range | Reference |

| Reactants | Aspartame, 3,3-Dimethylbutanal | CN104177473A |

| Solvent | Organic Solvent (e.g., Methanol) | CN104177473A |

| Catalyst | Palladium-nickel/activated carbon | CN104177473A |

| Hydrogen Pressure | 0.1 - 0.5 MPa | CN104177473A |

| Reaction Temperature | 35 - 40°C | CN104177473A |

| Reaction Time | 5 - 30 hours | CN104177473A |

| Yield | > 90% | CN104177473A |

| Purity | > 99% (HPLC) | CN104177473A |

Visualizations

Caption: Overall synthesis pathway of Neotame from neohexanol.

Caption: Experimental workflow for the synthesis of Neotame.

References

Application Notes and Protocols for the Use of 3,3-Dimethyl-1-butanol as a Ligand in Single-Molecule Magnet Preparation

Disclaimer: Extensive literature searches did not yield specific examples of the use of 3,3-dimethyl-1-butanol as a primary ligand in the synthesis of single-molecule magnets (SMMs). The following application notes and protocols are therefore based on established synthetic methodologies for SMMs using other sterically hindered alcohols and represent a hypothetical application for 3,3-dimethyl-1-butanol. These protocols are intended for experienced researchers in inorganic and materials chemistry and should be adapted and optimized based on experimental observations.

Introduction

Single-molecule magnets (SMMs) are individual molecules that exhibit superparamagnetic behavior, a property that makes them promising candidates for applications in high-density data storage, quantum computing, and spintronics. The magnetic properties of SMMs are highly dependent on the electronic structure and coordination environment of the metal ions within the molecule. The choice of ligands is therefore crucial in the design and synthesis of new SMMs with enhanced properties.

Sterically hindered alcohols, such as 3,3-dimethyl-1-butanol (neohexanol), offer several potential advantages as ligands in SMM synthesis. Their bulky nature can:

-

Promote lower coordination numbers: This can lead to specific geometries that enhance magnetic anisotropy.

-

Isolate magnetic cores: The steric bulk can prevent close packing of magnetic molecules in the crystal lattice, thereby minimizing intermolecular magnetic interactions that can quench SMM behavior.

-

Influence solubility: The organic nature of the ligand can enhance the solubility of the resulting SMMs in non-polar solvents, facilitating their processing and characterization.

This document provides a generalized framework for the synthesis and characterization of SMMs using 3,3-dimethyl-1-butanol as a ligand, targeting researchers, scientists, and drug development professionals interested in the field of molecular magnetism.

Hypothetical Signaling Pathway and Logic

The logical approach to synthesizing SMMs with 3,3-dimethyl-1-butanol involves the self-assembly of metal ions and the alcohol ligand, often in the presence of a co-ligand to facilitate the formation of a polynuclear cluster. The steric hindrance of the neohexanol ligand is expected to play a key role in directing the structure and, consequently, the magnetic properties of the final product.

Experimental Protocols

The following are generalized protocols for the synthesis of lanthanide-based and transition metal-based SMMs using 3,3-dimethyl-1-butanol.

3.1. Synthesis of a Hypothetical Lanthanide-Based SMM with 3,3-Dimethyl-1-butanol

This protocol is adapted from general procedures for the synthesis of lanthanide clusters with alcohol-based ligands.

Materials:

-

Lanthanide(III) salt (e.g., DyCl₃·6H₂O, Tb(NO₃)₃·6H₂O)

-

3,3-dimethyl-1-butanol (neohexanol)

-

A co-ligand (e.g., a β-diketone like acetylacetonate (acac), or a carboxylate)

-

A weak base (e.g., triethylamine)

-